molecular formula C10H16N2O B2626996 (2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1235478-04-2

(2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2626996
CAS No.: 1235478-04-2
M. Wt: 180.251
InChI Key: DFODTFBGAPKOAQ-BQYQJAHWSA-N
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Description

(2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with a complex structure that includes a dimethylamino group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of dimethylamine with a suitable precursor, such as a nitrile or a ketone. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include enzyme inhibition, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile: shares similarities with other enaminones and nitriles, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)9(13)8(6-11)7-12(4)5/h7H,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFODTFBGAPKOAQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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